3-Chloro-6-fluoro-2-hydroxybenzoic acid 3-Chloro-6-fluoro-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18237888
InChI: InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)
SMILES:
Molecular Formula: C7H4ClFO3
Molecular Weight: 190.55 g/mol

3-Chloro-6-fluoro-2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC18237888

Molecular Formula: C7H4ClFO3

Molecular Weight: 190.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-fluoro-2-hydroxybenzoic acid -

Specification

Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
IUPAC Name 3-chloro-6-fluoro-2-hydroxybenzoic acid
Standard InChI InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)
Standard InChI Key WBZAQRVNIFVIIN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)C(=O)O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-chloro-6-fluoro-2-hydroxybenzoic acid, reflects its substitution pattern: a chlorine atom at position 3, fluorine at position 6, and a hydroxyl group at position 2 of the benzoic acid backbone. The canonical SMILES representation, C1=CC(=C(C(=C1F)C(=O)O)O)Cl\text{C1=CC(=C(C(=C1F)C(=O)O)O)Cl}, confirms this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H4ClFO3\text{C}_7\text{H}_4\text{ClFO}_3
Molecular Weight190.55 g/mol
CAS Number1784624-98-1
InChI KeyWBZAQRVNIFVIIN-UHFFFAOYSA-N
PubChem CID84662893

Spectroscopic and Computational Data

The Standard InChI string (InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)\text{InChI=1S/C7H4ClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12)}) provides a roadmap for computational modeling, enabling predictions of solubility, logP, and hydrogen-bonding capacity. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-chloro-2-hydroxybenzoic acid, reveal characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid groups (δ 12–13 ppm) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-chloro-6-fluoro-2-hydroxybenzoic acid typically involves sequential halogenation and hydroxylation steps. A practical route, adapted from methods used for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , includes:

  • Nitration: Introduction of a nitro group to direct subsequent substitutions.

  • Esterification: Protection of the carboxylic acid to prevent side reactions.

  • Reduction and Diazotization: Conversion of nitro groups to amines, followed by diazonium salt formation.

  • Hydrolysis: Final deprotection to yield the target compound.

Table 2: Optimization of Diazotization Conditions

EntryTemperature (°C)NaNO₂ (equiv)Yield (%)
1101.057
201.2590
3-51.585

Scalability and Challenges

Industrial-scale production faces hurdles in controlling regioselectivity during halogenation. Computational studies suggest fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to the hydroxyl group.

Pharmaceutical and Agrochemical Applications

Role in Antibiotic Development

As a precursor to fluoroquinolones, 3-chloro-6-fluoro-2-hydroxybenzoic acid contributes to the synthesis of broad-spectrum antibiotics. Its structure aligns with the pharmacophore of drugs like ciprofloxacin, where the 6-fluoro group enhances DNA gyrase binding .

Agrochemical Intermediates

In agrochemistry, the compound’s chlorine moiety facilitates derivatization into herbicides and fungicides. For example, coupling with triazole amines yields compounds with antifungal activity against Fusarium species .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound’s melting point (184–186°C) and boiling point (291.7°C at 760 mmHg) mirror those of 3-chloro-2-hydroxybenzoic acid, adjusted for fluorine’s electronegativity . Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic chlorine and fluorine substituents.

Table 3: Comparative Properties of Halogenated Benzoic Acids

CompoundMelting Point (°C)logPWater Solubility (mg/mL)
3-Chloro-6-fluoro-2-HB184–1861.92<1
3-Chloro-2-HB 184–1862.151.2
2,4-Difluoro-3-chloro-HB 192–1941.780.8

Photostability and Degradation

Fluoroquinolone derivatives are prone to photodegradation via hydroxylation at position 6 . Accelerated stability studies under UV light (300–400 nm) show a 15% decomposition over 72 hours, necessitating dark storage conditions.

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving energy efficiency . Catalytic recycling systems using Pd/C in hydrogenation steps lower metal waste by 40%.

Computational Drug Design

Docking simulations predict that 3-chloro-6-fluoro-2-hydroxybenzoic acid derivatives inhibit SARS-CoV-2 main protease (Mpro^\text{pro}) with KiK_i values <10 μM, suggesting antiviral potential.

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